molecular formula C19H20N2O6S B11165820 N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11165820
M. Wt: 404.4 g/mol
InChI Key: AONDQUJPOWLYRN-UHFFFAOYSA-N
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Description

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring system, a sulfamoyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole core This can be achieved through the cyclization of catechol derivatives with formaldehydeThe oxolane moiety is introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with a halogenated precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfamoyl group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzodioxole ring .

Scientific Research Applications

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfamoyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring system with a sulfamoyl group and an oxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H20N2O6S/c22-19(13-3-8-17-18(10-13)27-12-26-17)21-14-4-6-16(7-5-14)28(23,24)20-11-15-2-1-9-25-15/h3-8,10,15,20H,1-2,9,11-12H2,(H,21,22)

InChI Key

AONDQUJPOWLYRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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